molecular formula C7H5F2NO3 B1405336 4-(Difluoromethoxy)picolinic acid CAS No. 1707365-38-5

4-(Difluoromethoxy)picolinic acid

Cat. No.: B1405336
CAS No.: 1707365-38-5
M. Wt: 189.12 g/mol
InChI Key: SBNJZJUZJXEDDU-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)picolinic acid (CAS 1707365-38-5) is a substituted picolinic acid derivative of high interest in medicinal and organic chemistry as a key synthetic intermediate. Picolinic acid, the parent structure, is an endogenous metabolite of the kynurenine pathway derived from the essential amino acid L-tryptophan . This core scaffold is noted in scientific literature for its metal-chelating properties, which can be crucial for the biological activity and pharmacokinetics of resulting compounds . The difluoromethoxy substitution on the pyridine ring is a common modification in drug discovery, often used to influence a molecule's electronic properties, metabolic stability, and membrane permeability. Compounds featuring the picolinic acid structure are investigated for a range of biological activities, and related derivatives serve as critical intermediates in synthesizing complex active pharmaceutical ingredients (APIs) . As a building block, this compound is strictly for research applications in fields such as pharmaceutical development and agrochemical science. It is not intended for diagnostic or therapeutic use and is unsuitable for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals appropriately in a controlled laboratory setting.

Properties

IUPAC Name

4-(difluoromethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-4-1-2-10-5(3-4)6(11)12/h1-3,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNJZJUZJXEDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(Difluoromethoxy)picolinic acid typically involves the reaction of picolinic acid with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures to ensure the stability of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4-(Difluoromethoxy)picolinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the difluoromethoxy group is replaced by other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Difluoromethoxy)picolinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)picolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural and Substituent Effects

The 4-position on the pyridine ring is critical for modulating electronic and steric properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 4-Substituted Picolinic Acid Derivatives
Compound Name Substituent Position Molecular Weight (g/mol) Key Properties/Applications
4-(Difluoromethoxy)picolinic acid -OCF₂H 4 197.12 Enhanced lipophilicity; potential metabolic stability
4-(Trifluoromethyl)picolinic acid -CF₃ 4 199.11 Strong electron-withdrawing effects; used in enzyme inhibition studies
4-Chloropicolinic acid -Cl 4 171.55 Moderate electron withdrawal; precursor in agrochemical synthesis
6-(Difluoromethoxy)picolinic acid -OCF₂H 6 197.12 Altered steric effects due to 6-position; lower similarity (0.65)
5-(4-(Trifluoromethoxy)phenyl)picolinic acid -Ph-O-CF₃ 5 307.21 Bulky aromatic substituent; potential kinase inhibition
Key Observations:
  • Electronic Effects : The difluoromethoxy group (-OCF₂H) is less electron-withdrawing than -CF₃ but more so than -Cl. This balance may optimize interactions with biological targets while maintaining solubility .
  • Positional Isomerism : Moving the -OCF₂H group from the 4- to 6-position (e.g., 6-(Difluoromethoxy)picolinic acid) reduces structural similarity (0.65), likely due to altered hydrogen-bonding patterns and steric hindrance .
  • Aromatic vs. Alkoxy Substituents : Compounds like 5-(4-(Trifluoromethoxy)phenyl)picolinic acid introduce a phenyl ring, increasing molecular weight and hydrophobicity, which may affect membrane permeability .

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~1.5–2.5) is influenced by substituents. -OCF₂H likely lowers the pKa slightly compared to -Cl (pKa ~1.8) due to its electron-withdrawing nature.
  • Solubility : Difluoromethoxy derivatives are expected to exhibit moderate water solubility, balancing lipophilicity from -OCF₂H and polarity from the carboxylic acid.
  • Thermal Stability: Fluorinated groups generally enhance thermal stability; melting points are likely higher than non-fluorinated analogs (e.g., 4-methoxypicolinic acid).

Biological Activity

Introduction

4-(Difluoromethoxy)picolinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethoxy group attached to a picolinic acid backbone. This structural modification is believed to enhance its biological activity compared to other picolinic acid derivatives.

Property Value
Molecular Formula C7H6F2N2O3
Molecular Weight 194.13 g/mol
Solubility Soluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its efficacy against various bacterial strains has been documented, making it a candidate for further development as an antimicrobial agent. The mechanism involves the inhibition of bacterial enzyme systems, leading to reduced viability of the pathogens .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways that regulate cell survival and proliferation. The specific targets include various kinases involved in tumor growth .

Enzyme Inhibition

This compound has been noted for its ability to inhibit certain enzymes, particularly those involved in inflammatory processes. By inhibiting these enzymes, the compound may reduce inflammation and associated pathologies .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Binding: The compound can bind to active sites on enzymes, leading to inhibition or modulation of their activity.
  • Receptor Interaction: It may interact with receptor proteins, altering their conformation and affecting downstream signaling pathways.

These interactions are crucial for its antimicrobial and anticancer effects, as they disrupt normal cellular functions in targeted organisms or cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results that warrant further investigation into its potential as an antibiotic agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound Biological Activity Notes
3-Chloropicolinic AcidModerate antimicrobial activityLacks difluoromethoxy group
4-(Trifluoromethoxy)picolinic AcidEnhanced anticancer propertiesDifferent halogen substitution
3-Chloro-6-hydroxypicolinic AcidLimited enzyme inhibitionHydroxyl group instead of difluoromethoxy

The presence of the difluoromethoxy group appears to enhance both antimicrobial and anticancer activities compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(Difluoromethoxy)picolinic acid, and how can they be experimentally determined?

  • Methodology :

  • Melting Point : Use differential scanning calorimetry (DSC) or capillary methods, as demonstrated for structurally similar 4-(Difluoromethoxy)benzoic acid (mp 169–171°C) .
  • Spectroscopic Characterization : Employ 1H^{1}\text{H} and 19F^{19}\text{F} NMR to resolve the difluoromethoxy group’s splitting patterns. 13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) confirm molecular integrity.
  • Solubility : Conduct polarity-based solubility tests in solvents (e.g., DMSO, acetonitrile) to guide reaction design.

Q. What synthetic routes are available for preparing this compound?

  • Methodology :

  • Step 1 : Introduce the difluoromethoxy group via nucleophilic substitution using chlorodifluoromethane or electrophilic fluorinating agents (e.g., Selectfluor®), as seen in analogous benzoic acid derivatives .
  • Step 2 : Functionalize the pyridine ring using cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids, similar to palladium-catalyzed decarboxylative couplings of 4-picolinic acid .
  • Step 3 : Optimize yields by adjusting reaction temperature (80–120°C) and catalysts (e.g., Pd(OAc)2_2/XPhos) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient pyridine ring behavior. Compare with experimental catalytic performance in cross-coupling reactions .
  • Molecular Dynamics (MD) : Simulate interactions with transition-metal catalysts (e.g., Pd) to identify steric/electronic effects of the difluoromethoxy group .

Q. What challenges arise in characterizing fluorine-containing regions via NMR, and how can they be resolved?

  • Methodology :

  • Challenge : 19F^{19}\text{F} NMR signal splitting due to coupling with adjacent protons or fluorine atoms.
  • Solution : Use decoupling techniques or 2D 19F^{19}\text{F}-1H^{1}\text{H} heteronuclear correlation (HETCOR) experiments. Reference: Fluorinated pyridine derivatives analyzed in .

Q. How does the difluoromethoxy group influence the compound’s metabolic stability in biological studies?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes and monitor degradation via LC-MS/MS. Compare with non-fluorinated analogs to assess fluorine’s metabolic shielding effect.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing -OCHF2_2 with -OCH3_3) to isolate fluorine’s role .

Key Considerations for Experimental Design

  • Safety : Handle fluorinated reagents (e.g., HF byproducts) in fume hoods with PPE, following protocols for hydrofluoric acid exposure mitigation .
  • Novelty : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, e.g., exploring fluorinated analogs in drug discovery .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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